Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are significant due to their presence in various biologically active molecules and pharmaceuticals
Scientific Research Applications
Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Safety and Hazards
Future Directions
The future directions for “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . The development of new drugs using imidazole as an important synthon is a promising area of research .
Mechanism of Action
Target of Action
Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole class . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known that the compound is a solid substance that is stable at room temperature and soluble in common organic solvents .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature and soluble in common organic solvents , suggesting that its action may be influenced by factors such as temperature and solvent conditions.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to show a broad range of chemical and biological properties
Cellular Effects
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with glyoxal in the presence of ammonium acetate, followed by esterification with methanol . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
- Oxidation products include nitro-imidazole derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used .
Comparison with Similar Compounds
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dicarbonitrile
Comparison: Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
methyl 5-amino-1-benzylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-11(13)15(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURRKPJPAPVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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